Cholesteryl caprylate

Descripción

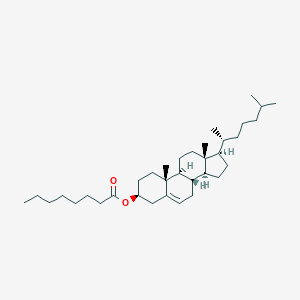

Structure

3D Structure

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152038 | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cholesteryl caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1182-42-9 | |

| Record name | Cholesteryl caprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-β-yl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Regulation of Cholesteryl Octanoate

Biosynthesis of Cholesterol Esters: Enzymatic Mechanisms and Cellular Localization

The synthesis of cholesteryl esters is a critical cellular process for storing cholesterol in a non-toxic form, preventing the accumulation of free cholesterol in membranes. wikipedia.org This process, known as esterification, involves the attachment of a fatty acid to the hydroxyl group of cholesterol.

Most cholesterol esterification occurs within the cell, primarily localized in the endoplasmic reticulum (ER). elsevierpure.comfrontiersin.org The enzymes responsible for this reaction are known as acyl-CoA:cholesterol acyltransferases (ACATs), also referred to as sterol O-acyltransferases (SOATs). wikipedia.orgnih.gov These membrane-bound proteins catalyze the transfer of a fatty acyl group from a coenzyme A (CoA) molecule to cholesterol, forming a cholesteryl ester. wikipedia.org This reaction is vital for packaging cholesterol into lipoproteins like Very Low-Density Lipoprotein (VLDL) in the liver and for storing it within cytoplasmic lipid droplets in various cell types. wikipedia.orgnih.gov

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity in Cholesterol Esterification

ACAT enzymes are the primary catalysts for the intracellular esterification of cholesterol in mammals. nih.govnih.gov There are two main isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and functions. frontiersin.orgnih.gov ACAT1 is found ubiquitously in almost all tissues and is responsible for maintaining general cellular cholesterol homeostasis. frontiersin.org ACAT2 is primarily located in the liver and intestines, where it plays a key role in the assembly and secretion of apoB-containing lipoproteins. wikipedia.orgfrontiersin.org

The enzymatic reaction involves two substrates: cholesterol and a fatty acyl-CoA. wikipedia.org For the synthesis of cholesteryl octanoate (B1194180), the specific substrate would be octanoyl-CoA. ACATs can utilize a range of fatty acyl-CoAs, including both medium-chain and long-chain variants. frontiersin.org The enzyme facilitates the formation of an ester bond between the fatty acid and cholesterol, releasing coenzyme A in the process. wikipedia.org This conversion to a more hydrophobic cholesteryl ester allows it to be sequestered away from membranes and stored in lipid droplets, thus preventing potential cellular toxicity from excess free cholesterol. wikipedia.org

| Enzyme | Location | Function | Substrates | Products |

| ACAT/SOAT | Endoplasmic Reticulum | Intracellular cholesterol esterification | Cholesterol, Acyl-CoA (e.g., Octanoyl-CoA) | Cholesteryl Ester (e.g., Cholesteryl Octanoate), CoA |

| Pancreatic Carboxyl Ester Lipase (B570770) (CEL) | Pancreas (secreted into small intestine), Vascular Endothelial Cells | Hydrolysis of cholesteryl esters | Cholesteryl Ester, Water | Cholesterol, Fatty Acid (e.g., Octanoate) |

Catabolism and Hydrolysis of Cholesteryl Esters: Role of Esterases

The breakdown, or hydrolysis, of cholesteryl esters reverses the esterification process, releasing free cholesterol and a fatty acid. researchgate.net This reaction is catalyzed by a class of enzymes known as cholesterol esterases or cholesteryl ester hydrolases. worthington-biochem.comnih.gov These enzymes are crucial for mobilizing stored cholesterol for use in steroid hormone synthesis, membrane construction, or for efflux from the cell. youtube.com Adipose tissue, for example, contains a hormone-sensitive cholesterol esterase that can hydrolyze the cholesteryl esters found within plasma lipoproteins. researchgate.net Similarly, the liver possesses a lysosomal cholesterol ester hydrolase that contributes to hepatic cholesterol homeostasis. nih.gov

Pancreatic Carboxyl Ester Lipase (Cholesterol Esterase) Action on Cholesteryl Octanoate

A key enzyme involved in the digestion of dietary cholesteryl esters is pancreatic carboxyl ester lipase (CEL), also known as cholesterol esterase. worthington-biochem.comnih.gov Synthesized in the pancreas, CEL is secreted into the small intestine where it hydrolyzes a wide variety of esters, including cholesteryl esters, triglycerides, and vitamin esters. worthington-biochem.comnih.gov The action of CEL is distinctive in that it has an absolute requirement for bile salts, such as cholate, to stabilize the enzyme and facilitate its activity at the lipid-water interface. worthington-biochem.comnih.gov

When acting on cholesteryl octanoate, CEL would catalyze the hydrolysis of the ester bond, yielding free cholesterol and octanoate. researchgate.net Research indicates that CEL can efficiently hydrolyze cholesteryl esters contained within lipoproteins like LDL and HDL, suggesting its potential role beyond simple digestion in modifying circulating lipoproteins. nih.gov Interestingly, a pancreatic-type CEL is also synthesized and secreted by vascular endothelial cells, where it may play a role in modulating lipoproteins and protecting against the cytotoxic effects of certain lipids within the vessel wall. theadl.comresearchgate.net

Integration within Broader Lipid Metabolism

The metabolic fate of cholesteryl octanoate is intrinsically linked to the central pathways of lipid metabolism. Once hydrolyzed, its two components—octanoate and cholesterol—are processed through distinct but interconnected routes.

Relationship with Fatty Acid Oxidation and Lipogenesis of Octanoate

Octanoate is a medium-chain fatty acid (MCFA) that is metabolized differently from the more common long-chain fatty acids. nih.gov A key difference is that its entry into mitochondria for β-oxidation is largely independent of the carnitine palmitoyltransferase (CPT) shuttle system, which is rate-limiting for long-chain fatty acids. nih.govresearchgate.net The liver is a primary site for the metabolism of MCFAs, where they can be avidly oxidized for energy or used for ketogenesis. nih.gov

The presence of octanoate can influence other aspects of lipid metabolism. Studies have shown that treatment with octanoate can lead to a comprehensive inhibition of lipogenesis (the synthesis of new fatty acids and triglycerides) in adipocytes. nih.govnih.gov This effect may be linked to an increase in cellular reactive oxygen species (ROS) and the subsequent inactivation of the transcription factor PPARγ (peroxisome proliferator-activated receptor gamma), which is a master regulator of lipogenic genes. nih.gov Therefore, the octanoate released from cholesteryl octanoate hydrolysis can serve as a direct energy source and simultaneously act as a signaling molecule that downregulates fat storage. nih.gov

| Feature | Octanoate (Medium-Chain Fatty Acid) | Long-Chain Fatty Acids (e.g., Palmitate) |

| Mitochondrial Entry | Primarily independent of the CPT system | Dependent on the CPT system |

| Primary Site of Oxidation | Liver | Muscle, Liver, Adipose Tissue |

| Effect on Lipogenesis | Can be inhibitory, reducing triglyceride synthesis | Can be readily esterified into triglycerides |

Connections to Cholesterol Synthesis Pathways and Precursor Utilization

The cholesterol moiety released from the hydrolysis of cholesteryl octanoate re-enters the body's total cholesterol pool. This pool is maintained by a balance between dietary intake, de novo synthesis, and excretion. De novo cholesterol synthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum, using acetyl-CoA as the fundamental building block. abcam.comresearchgate.net

Key enzymes like HMG-CoA reductase regulate this pathway, which proceeds through numerous intermediates such as mevalonate (B85504) and squalene. abcam.comyoutube.com The esterification of cholesterol by ACAT to form esters like cholesteryl octanoate is a critical part of cholesterol homeostasis. researchgate.net By converting free cholesterol into a storage form, ACAT activity helps to regulate the amount of cholesterol within cellular membranes and prevents the buildup of free cholesterol that could otherwise inhibit the cholesterol synthesis pathway via feedback mechanisms on regulatory proteins like SREBP (sterol regulatory element-binding protein). researchgate.netlibretexts.org Thus, the cycle of esterification and hydrolysis is integral to managing cellular cholesterol levels and ensuring precursors are utilized appropriately for either storage or other functions. libretexts.org

Transport and Distribution within Biological Systems

The journey of cholesteryl esters through the biological system is a highly regulated process involving different classes of lipoproteins, each with a distinct role. This transport system is broadly divided into two main pathways: the exogenous pathway for dietary lipids and the endogenous pathway for lipids synthesized by the liver. utmb.edu

Cholesteryl esters are transported in the hydrophobic core of lipoproteins. sigmaaldrich.com These particles are classified by their density into chylomicrons, very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). sigmaaldrich.comiphy.ac.cn

Key Lipoproteins in Cholesteryl Ester Transport

| Lipoprotein | Primary Function in Cholesteryl Ester Transport | Associated Apolipoproteins |

| Chylomicrons | Transport dietary cholesteryl esters from the intestines to the liver and peripheral tissues. utmb.edusigmaaldrich.com | Apo-B48, ApoE |

| VLDL | Transport endogenously synthesized cholesteryl esters and triglycerides from the liver to other tissues. utmb.edu | Apo-B100, ApoE, Apo-CI, Apo-CII |

| LDL | The primary carriers of cholesterol (mainly as esters) for delivery to all tissues via receptor-mediated endocytosis. utmb.edusigmaaldrich.com | Apo-B100 |

| HDL | Mediate Reverse Cholesterol Transport (RCT), moving excess cholesteryl esters from peripheral tissues back to the liver for excretion. iphy.ac.cnoup.com | Apo-A1, Apo-E |

Initially, dietary cholesterol is absorbed by intestinal cells, esterified, and packaged with triglycerides into large chylomicron particles. utmb.edu In circulation, lipoprotein lipase acts on chylomicrons, releasing fatty acids for tissues and leaving behind chylomicron remnants rich in cholesteryl esters, which are then taken up by the liver. sigmaaldrich.com

The liver, in turn, packages its own synthesized triglycerides and cholesteryl esters into VLDL particles. utmb.edu As VLDLs travel through the bloodstream, they are converted to IDL and eventually to LDL, which are dense with cholesteryl esters. sigmaaldrich.com LDL particles are the main transporters of cholesterol to peripheral tissues. sigmaaldrich.com

A critical process in balancing cholesterol levels is Reverse Cholesterol Transport (RCT), facilitated by HDL. nih.gov HDL particles acquire cholesterol from peripheral cells, which is then esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT). sigmaaldrich.comiphy.ac.cn This traps the cholesterol within the HDL core as a cholesteryl ester. iphy.ac.cn These esters can then be transported back to the liver through two main routes:

Direct Pathway : HDL particles bind to scavenger receptor class B type 1 (SR-BI) on liver cells, allowing for the selective uptake of cholesteryl esters without the internalization of the entire lipoprotein particle. nih.govnih.gov

Indirect Pathway : The cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins like VLDL and LDL, in exchange for triglycerides. iphy.ac.cnnih.gov These LDL particles are then cleared from circulation by the liver. nih.gov

Cellular uptake of cholesteryl esters from lipoproteins is a receptor-driven process. The most well-known mechanism is the LDL receptor-mediated endocytosis. researchgate.net Cells that require cholesterol express LDL receptors on their surface, which recognize and bind to the ApoB-100 protein on LDL particles. nih.gov This binding triggers the internalization of the LDL particle into the cell. Once inside, the particle is transported to lysosomes, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol for cellular use. researchgate.net

The selective uptake of cholesteryl esters from HDL is fundamentally different. It is mediated by the SR-BI receptor, particularly in the liver and steroidogenic tissues. nih.govresearchgate.net This process involves the binding of the HDL particle to SR-BI, which is thought to form a channel allowing the direct transfer of cholesteryl esters from the lipoprotein into the cell membrane without the degradation of the HDL particle itself. nih.govahajournals.org This efficient mechanism is a key step in the completion of reverse cholesterol transport. nih.gov

Cellular and Subcellular Dynamics of Cholesteryl Octanoate

Intracellular Trafficking and Storage in Lipid Droplets

The intracellular journey of cholesteryl octanoate (B1194180) begins primarily at the endoplasmic reticulum (ER). Within the ER membrane, enzymes known as acyl-CoA:cholesterol acyltransferases (ACATs), also called sterol O-acyltransferases (SOATs), catalyze the esterification of cholesterol with fatty acids like octanoate to form cholesteryl esters. ijbs.commdpi.com This conversion is a critical mechanism for cells to buffer against the potentially toxic effects of excessive free cholesterol. ijbs.com

Once synthesized, these neutral lipids, including cholesteryl octanoate and triacylglycerols (TGs), are packaged into lipid droplets (LDs). ijbs.comwikipedia.org These organelles emerge from the ER membrane, consisting of a hydrophobic core of neutral lipids surrounded by a phospholipid monolayer and a unique coat of proteins. wikipedia.orgd-nb.info Initially viewed as inert fat depots, LDs are now recognized as highly dynamic metabolic hubs that regulate the storage and release of lipids and cholesterol. ijbs.comwikipedia.org They act as a reservoir for cholesterol and acyl-glycerols needed for membrane synthesis and maintenance. wikipedia.org

The trafficking of cholesteryl octanoate is thus intrinsically linked to the life cycle of lipid droplets. Cells can harbor distinct populations of LDs, with some being rich in TGs and others specifically sequestering cholesteryl esters. researchgate.net This selective storage implies sophisticated sorting mechanisms. For instance, certain proteins of the perilipin family, which coat LDs, show preferential binding to either TG-rich or cholesteryl ester-rich droplets, thereby regulating access for lipolysis and influencing the metabolic fate of the stored lipids. researchgate.net

Interactions with Cellular Membranes and Lipid Bilayers

The interaction of cholesteryl octanoate with cellular membranes is fundamentally different from that of free cholesterol. Cholesterol is an amphipathic molecule, meaning it has both a polar hydroxyl head and a nonpolar steroid body. labxchange.orgnih.gov This structure allows it to insert into phospholipid bilayers with its hydroxyl group near the polar headgroups of the phospholipids (B1166683) and its rigid, hydrophobic body aligned with the fatty acid chains. labxchange.orgnih.gov In this position, cholesterol modulates membrane fluidity, thickness, and lateral organization, often increasing lipid packing and creating ordered domains. mdpi.comnih.govmdpi.com

Cholesteryl octanoate, having lost its polar hydroxyl group to an ester linkage with the bulky, nonpolar octanoate chain, is a much more hydrophobic molecule. This structural change prevents it from orienting at the membrane-water interface in the same way as cholesterol. acs.org Studies on homologous cholesteryl esters at an air-water interface show that while short-chain esters like cholesteryl acetate (B1210297) can form a stable monolayer, cholesteryl octanoate does not; instead, it forms three-dimensional crystallites. acs.org This suggests that within a biological membrane, cholesteryl octanoate does not stably integrate among the phospholipid headgroups but rather partitions deep into the hydrophobic core of the lipid bilayer. Its presence in the core can disrupt the ordered packing of the fatty acid tails, altering the biophysical properties of the membrane from within.

The influence of cholesteryl octanoate on membrane function is indirect compared to the direct structural role of cholesterol. While cholesterol organizes the membrane, various membrane-intercalating amphipathic molecules can displace cholesterol from its complexes with phospholipids, a phenomenon referred to as "cholesterol activation". nih.govnih.gov This displacement makes cholesterol more available to interact with enzymes or extraction agents.

| Compound | Key Structural Feature | Primary Location in Bilayer | Effect on Membrane Organization |

|---|---|---|---|

| Cholesterol | Amphipathic: Polar -OH head, rigid steroid body | Oriented at the aqueous interface, spanning one leaflet. nih.govnih.gov | Increases lipid packing and order; modulates fluidity; promotes formation of liquid-ordered domains. labxchange.orgmdpi.commdpi.com |

| Amphipaths (e.g., fatty acids, alkanols) | Contain both polar and nonpolar regions | Intercalate within the bilayer | Can displace cholesterol from phospholipid complexes, altering its availability and affecting membrane stability. nih.govnih.gov |

| Cholesteryl Octanoate | Highly nonpolar/hydrophobic; bulky ester group | Partitions into the central, hydrophobic core of the bilayer. acs.org | Disrupts the packing of acyl chains in the membrane core; does not form stable monolayers. acs.org |

Localization and Functional Implications in Specific Organelles

While the bulk of cholesteryl octanoate resides in cytoplasmic lipid droplets, specific accumulations in or near other organelles have significant functional consequences.

Research has identified a distinct population of lipid droplets that are physically associated with the nuclear envelope (NE-LDs). researchgate.net These NE-LDs were found to be specifically enriched in cholesteryl esters compared to their cytoplasmic counterparts. researchgate.net This localization is linked to the presence of the enzyme SOAT1 (ACAT1) in the nuclear envelope, which directly contributes to the local synthesis and accumulation of cholesteryl esters. mdpi.comresearchgate.net The sequestration of cholesterol esters at the nucleus suggests a role in local lipid homeostasis or in modulating nuclear functions.

Cholesterol and its esters are also trafficked to mitochondria, though the sterol content in healthy mitochondrial membranes is typically low. mdpi.commdpi.com However, under certain pathological conditions, such as in some cancer cells or when lysosome-to-ER cholesterol transport is impaired, cholesterol can accumulate in mitochondrial membranes. mdpi.comnih.gov This accumulation alters the biophysical properties of the mitochondrial membranes, making them more rigid. mdpi.com Such changes have been shown to impair the function of pro-apoptotic proteins like Bax, contributing to resistance against certain cancer therapies. mdpi.com The esterification of this cholesterol to form cholesteryl esters within or near mitochondria would serve to buffer against its membrane-altering effects, representing a protective mechanism.

The localization of cholesteryl esters and the enzymes that metabolize them are critical for maintaining cellular lipid balance across different compartments.

| Organelle/Location | Form of Lipid | Associated Enzyme(s) | Functional Implication |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Cholesteryl Ester (synthesis) | ACAT1/SOAT1, ACAT2/SOAT2. ijbs.commdpi.com | Site of synthesis to buffer free cholesterol; origin of lipid droplets. ijbs.com |

| Cytoplasmic Lipid Droplets | Cholesteryl Ester (storage) | Perilipins, Lipases | Primary storage site; acts as a dynamic reservoir for cholesterol and fatty acids, preventing lipotoxicity. ijbs.comwikipedia.org |

| Nuclear Envelope-Associated LDs (NE-LDs) | Cholesteryl Ester (enriched) | SOAT1. researchgate.net | Enriched storage at the nucleus, suggesting roles in nuclear lipid homeostasis or signaling. researchgate.net |

| Mitochondria | Cholesterol / Cholesteryl Ester | N/A (transport-dependent) | Low levels in health. mdpi.com Pathological accumulation of cholesterol alters membrane properties and can inhibit apoptosis. Esterification may be a protective response. mdpi.comnih.gov |

Pathophysiological Involvement and Disease Mechanisms

Role in Dysregulated Hepatic Lipid Homeostasis and Accumulation

The liver is a central hub for cholesterol metabolism, and its dysregulation is a key factor in the development of non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com In a healthy liver, cholesterol homeostasis is tightly controlled through a balance of synthesis, uptake, esterification, and export. nih.govyoutube.com Cholesteryl esters, including cholesteryl octanoate (B1194180), are formed by the esterification of cholesterol, a process that converts it into a more hydrophobic form for storage in lipid droplets. creative-proteomics.comnih.gov This process is crucial for preventing the toxic effects of free cholesterol accumulation. nih.gov

However, in conditions of metabolic stress, such as those leading to NAFLD, this balance is disrupted. nih.govmdpi.com The accumulation of lipids in the liver, or steatosis, is a hallmark of NAFLD and results from an imbalance between lipid acquisition and disposal. nih.gov This can involve increased uptake of circulating lipids and enhanced de novo lipogenesis (the synthesis of new fatty acids). nih.gov The esterification of cholesterol to form cholesteryl esters is a key step in the formation of lipid droplets, which are intracellular organelles that store neutral lipids. creative-proteomics.comnih.govnih.gov While this storage can be a protective mechanism to sequester excess fatty acids and cholesterol, its chronic activation contributes to the progression of liver disease. nih.gov

Studies have shown that in NAFLD, there is an upregulation of pathways leading to the formation of cholesteryl esters. nih.gov This contributes to the accumulation of lipid droplets within hepatocytes, a defining feature of steatosis. The continued accumulation of these lipids can lead to cellular stress, inflammation, and eventually more severe forms of liver disease such as non-alcoholic steatohepatitis (NASH). nih.gov

Contributions to Neurodegenerative Disorders and Brain Lipid Dysregulation

Emerging evidence has strongly implicated the accumulation of cholesteryl esters in the pathology of several neurodegenerative disorders. nih.gov The brain, being the most cholesterol-rich organ, relies on a delicate balance of lipid metabolism for its normal function, and disruptions to this homeostasis can have severe consequences. nih.govnih.govfrontiersin.org

Link to Alzheimer's Disease Pathology and Cholesteryl Ester Accumulation

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Alongside these well-known hallmarks, lipid dysregulation, and specifically the accumulation of cholesteryl esters, is gaining recognition as a critical component of AD pathology. nih.govnih.gov In fact, lipid granule accumulation was one of the three prominent neuropathological features originally noted by Alois Alzheimer. nih.gov

Post-mortem brain tissue from individuals with late-onset AD (LOAD) shows a significant increase in cholesteryl ester levels in vulnerable regions. nih.govnih.gov This accumulation is also observed in various animal models of the disease. nih.gov The mechanisms behind this accumulation are multifaceted and are thought to involve impaired clearance of cholesterol from the brain and defective intracellular lipid transport. nih.gov Genetic risk factors for LOAD, such as the APOE4 variant of the apolipoprotein E gene, further underscore the link between lipid metabolism and AD, as APOE is a key protein in cholesterol transport. nih.govsciencedaily.commedicalnewstoday.com

Research suggests that the buildup of cholesteryl esters can directly contribute to AD pathology. For instance, cholesteryl esters have been shown to promote the release of Aβ and the accumulation of phosphorylated tau in neuronal cell models. nih.gov Furthermore, the accumulation of these lipids within microglia, the brain's resident immune cells, can trigger a pro-inflammatory state, contributing to the chronic neuroinflammation observed in AD. medicalnewstoday.comnews-medical.netcsic.esbiorxiv.org Lowering cholesteryl ester levels in mouse models of AD has been shown to prevent brain damage and behavioral changes, highlighting this pathway as a potential therapeutic target. sciencedaily.comnews-medical.net

Implications in Huntington's Disease Lipidomics and Cholesterol Ester Perturbations

Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin gene. nih.govresearchgate.net While the primary cause is genetic, there is growing evidence of significant alterations in lipid metabolism, including cholesterol pathways, in the brains of HD patients and animal models. nih.govresearchgate.netnih.govmdpi.comnih.gov

Lipidomics studies of post-mortem brain tissue from HD patients have revealed elevated levels of cholesteryl esters in the caudate and putamen, regions of the brain that are particularly vulnerable in this disease. nih.govresearchgate.netnih.gov This increase in cholesteryl esters may be a compensatory mechanism to sequester excess free cholesterol, which can be toxic to cells. nih.govresearchgate.net However, the sustained accumulation of these lipid droplets can also be detrimental.

The mutant huntingtin protein has been shown to disrupt intracellular cholesterol trafficking, leading to its accumulation. nih.gov This disruption in cholesterol homeostasis can affect membrane fluidity and the function of membrane-associated proteins, which is critical for neuronal function. nih.gov While the precise role of cholesteryl ester accumulation in the progression of HD is still being elucidated, it is clear that perturbations in cholesterol metabolism are a significant feature of the disease's pathology. nih.govresearchgate.netnih.govnanoinnovation2020.eu

Significance in Pancreatic Exocrine Insufficiency Research

Pancreatic exocrine insufficiency (PEI) is a condition characterized by the inability of the pancreas to produce and/or secrete adequate amounts of digestive enzymes to break down food in the small intestine, leading to maldigestion. nih.gov Cholesteryl octanoate has played a significant role in the research and diagnosis of this condition as a substrate in breath tests designed to assess pancreatic function. nih.govnih.govresearchgate.net

The cholesteryl octanoate breath test is a non-invasive method to measure the activity of pancreatic carboxyl ester lipase (B570770) (also known as cholesterol esterase). nih.gov In this test, a patient ingests cholesteryl octanoate labeled with a stable isotope (like carbon-13) or a radioisotope (like carbon-14). nih.govnih.gov If the pancreas is functioning correctly, it will secrete carboxyl ester lipase into the small intestine, which then hydrolyzes the cholesteryl octanoate, releasing the labeled octanoate. nih.gov The octanoate is then absorbed and metabolized in the liver, producing labeled carbon dioxide (CO2) that is exhaled in the breath. nih.gov

By measuring the amount of labeled CO2 in the breath over time, clinicians can assess the activity of the pancreatic enzyme. nih.gov In patients with PEI, the reduced activity of carboxyl ester lipase leads to decreased hydrolysis of cholesteryl octanoate and consequently, a lower amount of labeled CO2 is exhaled. nih.govresearchgate.net This test has been used to evaluate the efficacy of pancreatic enzyme replacement therapy, demonstrating its utility in monitoring treatment response. nih.gov Studies have shown a clear distinction in the CO2 excretion patterns between healthy individuals and patients with severe PEI. nih.gov

| Group | Mean Cumulative 14CO2 Recovery at 4 hours (%) | Standard Deviation (%) |

|---|---|---|

| Healthy Controls | 51 | 8 |

| Patients with Pancreatic Insufficiency (No Treatment) | 6 | 4 |

| Patients with Pancreatic Insufficiency (with Pancreatin and Cimetidine) | 27 | 11 |

| Patients with Pancreatic Insufficiency (with Enteric Coated Microspheres) | 15 | 11 |

Cholesteryl Octanoate as a Bioactive Compound in Medical Research

Beyond its role as a diagnostic substrate, cholesteryl octanoate and other cholesteryl esters are considered bioactive compounds due to their involvement in fundamental cellular processes and their potential as therapeutic targets or components of drug delivery systems. nih.govnih.govresearchgate.netmdpi.com

In the context of medical research, cholesteryl esters are integral to the study of lipid metabolism and its dysregulation in various diseases. creative-proteomics.com They are key components of lipid droplets, and their formation and degradation are tightly regulated processes that are essential for cellular energy storage and the prevention of lipotoxicity. creative-proteomics.comnih.govnih.govresearchgate.net The enzymes that regulate cholesteryl ester metabolism, such as acyl-CoA:cholesterol acyltransferases (ACATs), are subjects of intense research as potential therapeutic targets for diseases like atherosclerosis and Alzheimer's disease. nih.gov

Furthermore, the unique physicochemical properties of cholesterol and its esters have been exploited in the development of drug delivery systems. nih.gov Cholesterol is a crucial component of liposomal drug formulations, where it helps to stabilize the lipid bilayer and modulate its fluidity. nih.gov The ability to form ester linkages, as seen in cholesteryl octanoate, allows for the creation of prodrugs or lipid-based nanoparticles for targeted drug delivery. nih.gov While research into cholesteryl octanoate specifically as a therapeutic agent is less extensive, its fundamental role in lipid biology ensures its continued importance as a bioactive compound in medical research.

Advanced Research Methodologies and Analytical Approaches

Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is a powerful technique used to track the movement and transformation of molecules within a biological system. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the path of the labeled compound through various metabolic pathways.

Carbon isotopes, particularly stable ¹³C and radioactive ¹⁴C, are instrumental in metabolic studies of cholesteryl esters.

Carbon-13 (¹³C) Labeled Cholesteryl Octanoate (B1194180):

A significant application of ¹³C-labeled cholesteryl octanoate is in the development of non-invasive breath tests to assess pancreatic function nih.gov. The principle of this test relies on the hydrolysis of orally administered cholesteryl-[1-¹³C]octanoate by pancreatic cholesterol esterase in the small intestine. This releases [1-¹³C]octanoic acid, which is then absorbed and metabolized in the liver, ultimately producing ¹³CO₂ that is exhaled in the breath. The rate and amount of ¹³CO₂ exhaled directly correlate with the efficiency of fat digestion and, therefore, the exocrine pancreatic function.

A study involving healthy controls, patients with chronic pancreatic disease (CPD), and patients with non-pancreatic digestive diseases (NPD) demonstrated the diagnostic potential of this breath test. The results showed significantly lower hourly and cumulative ¹³CO₂ recovery in patients with CPD compared to healthy individuals, with the degree of reduction corresponding to the severity of pancreatic insufficiency nih.gov.

| Parameter | Chronic Pancreatic Disease (Severe Insufficiency) | Healthy Controls | Key Finding |

| ¹³CO₂ Recovery Curve | Flat | Normal peak and decline | Indicates impaired hydrolysis of cholesteryl octanoate due to insufficient pancreatic esterase. |

| Cumulative ¹³CO₂ Recovery (at 3 hours) | Significantly lower | Normal | Differentiates between individuals with and without pancreatic fat malabsorption. |

| Effect of Pancreatic Enzyme Supplementation | Significant increase in ¹³CO₂ recovery | Not applicable | Confirms that the low recovery is due to pancreatic enzyme deficiency. |

This ¹³C-cholesteryl octanoate breath test offers a safe and effective method for diagnosing fat malabsorption and exocrine pancreatic insufficiency, with its results correlating well with traditional markers like fecal chymotrypsin (B1334515) and fecal fat measurements nih.gov. Commercially, cholesteryl octanoate labeled at the first carbon of the octanoate chain (Cholesteryl octanoate-1-¹³C) is available with high isotopic purity (99 atom % ¹³C), facilitating its use in such metabolic studies sigmaaldrich.com.

Carbon-14 (B1195169) (¹⁴C) Labeled Cholesteryl Octanoate:

While direct studies using ¹⁴C-labeled cholesteryl octanoate are less commonly cited in recent literature, the use of ¹⁴C-labeled precursors like acetate (B1210297) and mevalonolactone (B1676541) has been fundamental to understanding cholesterol and cholesteryl ester metabolism researchgate.netnih.gov. These studies laid the groundwork for understanding the pathways through which the cholesterol and fatty acid components of cholesteryl esters are synthesized and incorporated into lipoproteins. The principles derived from studies with ¹⁴C-labeled cholesterol are applicable to understanding the metabolic fate of the cholesterol moiety of cholesteryl octanoate nih.gov.

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is widely used to investigate whole-body cholesterol synthesis. The administration of deuterium oxide (D₂O), or "heavy water," leads to the incorporation of deuterium into newly synthesized cholesterol molecules arkat-usa.orgaopwiki.orgelifesciences.org. This method allows for the direct measurement of cholesterol synthesis rates in vivo over short periods.

The deuterium from the body's water pool is incorporated into the cholesterol molecule during its biosynthesis. By measuring the enrichment of deuterium in cholesterol isolated from plasma lipoproteins or red blood cells, researchers can quantify the rate of de novo cholesterol synthesis aopwiki.orgnih.gov. While these studies typically focus on the cholesterol molecule itself, the findings are directly relevant to the cholesterol component of cholesteryl octanoate, as this newly synthesized cholesterol becomes available for esterification with fatty acids like octanoate. The synthesis of specifically deuterium-labeled cholesterol and other sterols is a well-established practice for use in these metabolic investigations nih.govox.ac.uk.

Spectroscopic and Chromatographic Methods for Biochemical Quantification and Characterization

A variety of analytical techniques are essential for the separation, identification, and quantification of cholesteryl octanoate and related lipids from complex biological samples.

Mass spectrometry (MS) is a cornerstone technique for the analysis of cholesteryl esters due to its high sensitivity and specificity. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the precise quantification and structural elucidation of individual cholesteryl ester species biorxiv.orgspringernature.comnih.gov.

In MS analysis of cholesteryl esters, the molecule is first ionized, and then the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding characteristic product ions that confirm the identity of the molecule. For instance, a common fragmentation pattern for cholesteryl esters involves the neutral loss of the cholesterol backbone, leaving a fragment corresponding to the fatty acid nih.gov. The formation of lithiated adducts of cholesteryl esters can enhance ionization and provide class-specific fragmentation patterns in MS/MS analysis, aiding in their specific detection nih.gov.

Isotope-Dilution Mass Spectrometry (ID-MS):

Isotope-dilution mass spectrometry is considered a reference measurement procedure for the accurate quantification of cholesterol and its esters scienceopen.com. This highly precise method involves adding a known amount of an isotopically labeled version of the analyte (e.g., cholesterol-d₇ or ¹³C-cholesterol) to the sample as an internal standard nih.govresearchgate.net. After extraction and processing, the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is measured by MS. Because the internal standard behaves chemically identically to the analyte during sample preparation and analysis, this method corrects for any loss of analyte during the procedure, resulting in highly accurate and reproducible quantification scienceopen.comnih.gov. This approach can be readily applied to the quantification of cholesteryl octanoate by using ¹³C- or deuterium-labeled cholesteryl octanoate as the internal standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules in solution and even in more complex systems like model membranes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the cholesteryl octanoate molecule.

In the ¹H NMR spectrum of a cholesteryl ester, distinct signals can be assigned to the protons of the steroid nucleus and the acyl chain huji.ac.il. For example, the proton at the C3 position of the cholesterol backbone, where the octanoate group is esterified, gives a characteristic multiplet. Similarly, the protons of the methyl and methylene (B1212753) groups of the octanoate chain have specific chemical shifts tandfonline.com.

¹³C NMR spectroscopy provides complementary information, with each carbon atom in the molecule giving a distinct resonance. The carbonyl carbon of the ester bond in cholesteryl octanoate has a characteristic chemical shift in the range of 170-175 ppm acs.orgmriquestions.com. Studies using ¹³C-enriched cholesteryl esters have been used to investigate their localization and mobility within phospholipid bilayers, providing insights into their role in membrane structure and dynamics acs.org. The identification of cholesteryl esters as a whole has been noted as a fingerprint marker in the lipid extracts of human intracranial tuberculomas using NMR techniques nih.gov.

| Nucleus | Technique | Information Obtained for Cholesteryl Esters |

| ¹H | 1D and 2D NMR | Identification of specific proton groups (e.g., vinyl, methine, methylene, methyl) in both the cholesterol and fatty acid moieties. Confirmation of molecular structure. |

| ¹³C | 1D and 2D NMR | Identification of each carbon atom, including the characteristic carbonyl carbon of the ester bond. Studies of molecular dynamics and conformation. |

Chromatographic methods are fundamental for the separation of cholesteryl octanoate from other lipids in a mixture prior to quantification and characterization.

Gas Chromatography (GC):

Gas chromatography is a high-resolution separation technique well-suited for the analysis of volatile or semi-volatile compounds. For the analysis of cholesteryl esters, high-temperature capillary GC columns are used. Cholesteryl esters can be analyzed intact, or they can be transmethylated to form fatty acid methyl esters (FAMEs), which are then analyzed by GC to determine the fatty acid composition of the total cholesteryl ester pool nih.govgerli.com. When analyzing intact cholesteryl esters, separation is achieved based on their carbon number and degree of unsaturation. Nonpolar columns separate primarily by carbon number, while polar columns provide separation based on the degree of unsaturation nih.gov. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for the definitive identification and quantification of cholesteryl esters springernature.com.

Liquid Chromatography (LC):

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating cholesteryl esters from other lipids without the need for high temperatures, which can degrade sensitive molecules. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a non-aqueous mobile phase, is commonly employed tandfonline.comresearchgate.net. In this mode, cholesteryl esters are separated based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acyl chain. For instance, cholesteryl octanoate, being a shorter-chain saturated ester, would elute earlier than longer-chain esters like cholesteryl stearate. Detection is often achieved using UV detectors (at low wavelengths like 205-210 nm) or, more universally, with evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) biorxiv.orgnih.govbiorxiv.org.

Lipidomics and Metabolomics Profiling Incorporating Cholesteryl Octanoate Analysis

Lipidomics, a specialized branch of metabolomics, involves the comprehensive analysis of lipids in biological systems. nih.govresearchgate.net Within this field, the profiling of cholesteryl esters, including cholesteryl octanoate, is critical for understanding cellular metabolism, energy storage, and the pathology of various metabolic diseases. nih.govnih.gov Cholesteryl esters are highly hydrophobic, neutral lipids that serve as a transport and storage form of cholesterol. creative-proteomics.comlipotype.com The analysis of these molecules presents a challenge due to their charge neutrality and the complexity of lipid mixtures in biological samples. nih.gov

Advanced analytical techniques are employed to identify and quantify cholesteryl octanoate within a complex lipidome. Mass spectrometry (MS) is a cornerstone technology, often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC) for enhanced resolution and identification. nih.govnih.govresearchgate.net

Key Analytical Approaches:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds and sterols. springernature.com For cholesteryl ester analysis, a derivatization step is often required to make the molecules more volatile. nih.govspringernature.com GC-MS has been specifically utilized in the analysis of low molecular weight oxolipids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for lipidomics because it can analyze intact lipids with minimal or no derivatization. nih.govyoutube.com This approach, particularly using reversed-phase LC, allows for the separation of different cholesteryl ester species based on their fatty acid chain length and degree of saturation. youtube.com High-sensitivity platforms like the Triple Quad™ 6500 LC-MS/MS System enable accurate absolute quantification. creative-proteomics.com

Shotgun Lipidomics: This method involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.gov Identification and quantification are achieved through specific scanning techniques, such as neutral loss scanning, which can identify all cholesteryl esters in a sample that share a common cholesterol backbone. nih.gov

These methodologies allow researchers to build a detailed profile of cholesteryl esters in various sample types, including plasma, tissues, and cells. creative-proteomics.com By measuring changes in the concentrations of specific lipids like cholesteryl octanoate, scientists can gain a more detailed understanding of biochemistry, the effects of drugs or toxins, and the metabolic dysregulation underlying diseases. researchgate.net For instance, lipidomics profiling has been employed to identify lipid biomarkers that can predict the burden of coronary artery disease plaque, offering insights beyond traditional risk factors. nih.gov

| Technique | Principle | Application in Cholesteryl Octanoate Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties before detection by MS. Often requires derivatization for lipids. | Quantification of total cholesterol content after saponification of esters; analysis of low molecular weight oxidized lipids. | nih.govspringernature.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates intact lipid molecules based on polarity or lipophilicity before highly sensitive and specific detection by tandem MS. | Provides absolute quantification of individual cholesteryl ester species, including cholesteryl octanoate, from complex biological samples like plasma and tissues. | creative-proteomics.comnih.gov |

| Shotgun Lipidomics (Direct Infusion MS) | Direct analysis of total lipid extracts by MS, using specific scan functions (e.g., neutral loss) to identify classes of lipids. | High-throughput screening and relative quantification of the entire cholesteryl ester class in a sample. | nih.gov |

In vitro and In vivo Model Systems for Studying Cholesteryl Octanoate Metabolism

Understanding the metabolic fate of cholesteryl octanoate requires the use of sophisticated in vitro and in vivo model systems. These models allow researchers to investigate the pathways of absorption, synthesis, transport, and catabolism of cholesteryl esters under controlled conditions.

In vitro Models:

Cell-based models are indispensable for dissecting the molecular mechanisms of lipid metabolism. nih.gov These systems range from simple monocultures to complex 3D structures that better mimic the physiological environment. nih.govfrontiersin.org

Hepatic Cell Lines and Primary Hepatocytes: Liver cells, such as the HepG2 cell line or primary human hepatocytes (PHH), are primary models for studying lipid metabolism because the liver is a central organ for cholesterol homeostasis. nih.govmdpi.com Researchers can introduce cholesteryl octanoate to these cultures to study its uptake, hydrolysis into free cholesterol and octanoate, and subsequent metabolic effects, such as the regulation of genes involved in cholesterol synthesis (e.g., HMGCR) or clearance (e.g., CYP7A1). mdpi.com For example, studies using HepG2 cells have shown that certain natural compounds can decrease lipid accumulation by inhibiting the expression of genes like SREBP2 and HMGCR. mdpi.com

3D Spheroids and Organoids: Three-dimensional culture systems, including spheroids and organoids, are increasingly used because they more accurately recapitulate the architecture and function of tissues in vivo. frontiersin.orgnih.gov Intestinal organoids, for example, have been used to demonstrate that increased cellular cholesterol stimulates stem cell proliferation, highlighting a direct link between cholesterol metabolism and tissue growth. nih.gov Such models are valuable for studying the absorption and processing of dietary cholesteryl esters like cholesteryl octanoate.

In vivo Models:

Animal models are crucial for understanding how cholesteryl octanoate metabolism is integrated at the whole-organism level, influencing physiology and disease. ijper.org

Rodent Models (Mice, Rats, Hamsters): Mice and rats are widely used to study dyslipidemia and atherosclerosis. ijper.org Specific genetic modifications, such as apolipoprotein A-I knockout (apoA-I KO) mice, create models with impaired high-density lipoprotein (HDL) metabolism, allowing for detailed investigation into the role of specific cholesteryl esters in processes like reverse cholesterol transport. researchgate.net Hamsters are also a valuable model because their whole-body cholesterol metabolism is more similar to that of humans than mice, particularly regarding lipoprotein profiles. nih.gov Studies in hamsters have been used to quantify cholesterol biosynthesis and turnover in the brain and retina. nih.gov

Aquatic Models (Fish): Fish models, such as the large yellow croaker, are used to study lipid metabolism, particularly in response to dietary changes. nih.gov Research on these fish has shown that dietary supplementation with octanoate can alleviate hepatic lipid accumulation and oxidative stress caused by high-fat diets by down-regulating genes related to lipogenesis and up-regulating genes for lipolysis and fatty acid β-oxidation. nih.gov This provides insight into the metabolic fate of the octanoate moiety of cholesteryl octanoate.

| Model Type | Specific Model | Application in Studying Cholesteryl Octanoate Metabolism | Key Findings/Insights | Reference |

|---|---|---|---|---|

| In Vitro | Hepatic Cell Lines (e.g., HepG2) | Investigating cellular uptake, hydrolysis, and downstream effects on lipid-related gene expression. | Allows for mechanistic studies on how cholesterol and fatty acids from cholesteryl esters regulate pathways like cholesterol synthesis (HMGCR) and clearance (CYP7A1). | nih.govmdpi.com |

| 3D Organoids (e.g., Intestinal) | Modeling tissue-level absorption and processing of dietary cholesteryl esters. | Demonstrated that cholesterol acts as a mitogen, stimulating intestinal stem cell proliferation. | nih.gov | |

| In Vivo | Rodent Models (Mice, Hamsters) | Studying whole-body cholesterol transport, dyslipidemia, and atherosclerosis. | Hamster models show cholesterol handling is similar to humans; knockout mice reveal roles of specific proteins in reverse cholesterol transport. | ijper.orgresearchgate.netnih.gov |

| Aquatic Models (Large Yellow Croaker) | Examining the metabolic impact of the octanoate fatty acid component on hepatic lipid accumulation. | Dietary octanoate can reduce liver fat by altering the expression of genes involved in lipid synthesis and breakdown. | nih.gov |

Emerging Research Frontiers and Future Directions

Development of Novel Analytical Platforms for Cholesteryl Octanoate (B1194180) Detection

The analysis of neutral lipids like cholesteryl octanoate within complex biological mixtures presents significant challenges due to their hydrophobicity and poor ionization efficiency. nih.govbiorxiv.org However, the evolution of analytical platforms, particularly those integrating liquid chromatography with mass spectrometry (LC-MS), is overcoming these hurdles. Modern high-throughput lipidomics methods offer improved speed and sensitivity for detecting and quantifying a wide range of cellular lipids. biorxiv.org

Recent methodologies have focused on developing simple yet highly sensitive LC-MS techniques that are compatible with conventional lipidomics workflows. These methods allow for the robust detection and quantification of cholesterol and cholesteryl esters from diverse biological samples, including various mammalian cell lines and tissues. biorxiv.org Gas chromatography coupled to mass spectrometry (GC-MS) has also been used, but it often requires cumbersome chemical derivatization steps and has limitations in sensitivity and sample throughput. biorxiv.org

Other advanced techniques such as matrix-assisted laser desorption/ionization-based mass spectrometry (MALDI-MS) are also being developed for the detection and imaging of cholesterol and lipoprotein-associated lipids in tissues. biorxiv.org The primary approaches for analyzing neutral lipids like cholesteryl esters involve either direct infusion "shotgun" lipidomics or methods based on chromatographic separation, such as reversed-phase (RP) and normal-phase (NP) liquid chromatography. nih.gov

| Analytical Platform | Principle | Advantages | Challenges/Limitations |

|---|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates lipids based on physicochemical properties (e.g., polarity) before mass analysis. | High sensitivity and specificity; allows for quantification and identification of individual cholesteryl ester species. creative-proteomics.com Compatible with standard lipidomics workflows. biorxiv.org | Poor ionization and solubility of cholesteryl esters in some standard solvent systems. biorxiv.org |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on boiling point after derivatization. | Good for quantifying total cholesterol after hydrolysis of esters. | Requires cumbersome sample derivatization; extensive run times and lower sensitivity. biorxiv.org |

| MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry) | Uses a laser to desorb and ionize molecules from a matrix for mass analysis. | Enables spatial imaging of lipids directly in tissue sections. | Less developed for cholesteryl esters compared to free cholesterol; similar limitations to GC-MS in terms of quantification. biorxiv.org |

| Direct Infusion ("Shotgun") Lipidomics | Directly infuses a total lipid extract into the mass spectrometer. | High throughput for global lipid profiling. | Can suffer from ion suppression effects; may require derivatization to improve detection of neutral lipids. biorxiv.org |

Deeper Elucidation of Inter-Organelle Cholesterol and Cholesteryl Ester Transport Mechanisms

The distinct lipid composition of cellular organelles is maintained through a complex network of transport mechanisms. nih.govfrontiersin.orgjci.orgnih.gov Cholesterol and its esters move between organelles via two primary pathways: vesicular and non-vesicular transport. frontiersin.orgahajournals.orgportlandpress.com While vesicular transport involves the budding and fusion of membrane-bound vesicles, non-vesicular transport is emerging as a critical process for rapid and bulk lipid exchange, mediated by lipid-transfer proteins (LTPs) at membrane contact sites (MCSs). nih.govfrontiersin.orgnih.gov

The endoplasmic reticulum (ER) is the central site for the synthesis of both cholesterol and cholesteryl esters, catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.govcreative-proteomics.com From the ER, newly synthesized cholesterol is transported to various destinations, including the Golgi apparatus, plasma membrane, and mitochondria. frontiersin.org This transport maintains the low cholesterol concentration in the ER, which is crucial for its function. nih.gov

Several key proteins have been identified as mediators of this transport:

Oxysterol-binding protein (OSBP): This protein acts as a bridge between the ER and Golgi membranes, facilitating the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI(4)P). frontiersin.orgnih.gov

StAR-related lipid transfer (STARD) proteins: STARD4, a soluble protein, is implicated in cholesterol transport from the plasma membrane to the ER, influencing cholesterol homeostasis. nih.gov STARD3, also known as MLN64, is involved in forming contact sites between the ER and late endosomes, mediating the transfer of newly synthesized cholesterol from the ER to endosomes. frontiersin.org

Niemann-Pick type C (NPC) proteins: In the endo-lysosomal pathway, cholesterol derived from the uptake of low-density lipoproteins (LDLs) is exported from late endosomes and lysosomes. nih.gov This process is critically dependent on the cooperative action of NPC1 and NPC2 proteins. frontiersin.org

| Transport Protein/Family | Location/Pathway | Proposed Function in Cholesterol/CE Transport |

|---|---|---|

| OSBP (Oxysterol-binding protein) | ER-Golgi MCSs | Mediates cholesterol transfer from the ER to the trans-Golgi network. frontiersin.orgnih.gov |

| STARD3 (MLN64) | ER-Late Endosome MCSs | Mediates transfer of newly synthesized cholesterol from the ER to endosomes. frontiersin.org |

| STARD4 | Cytosol | Acts as a soluble carrier, potentially moving cholesterol from the plasma membrane to the ER for esterification. nih.gov |

| NPC1/NPC2 | Late Endosomes/Lysosomes | Cooperate to mediate the exit of LDL-derived cholesterol from lysosomes to other organelles like the ER and plasma membrane. nih.govfrontiersin.org |

| ORP Family (e.g., ORP1L, ORP5) | Various MCSs | ORP1L and ORP5 are involved in cholesterol transfer from late endosomes/lysosomes to the ER. frontiersin.org |

Advanced Computational Modeling in Lipid Dynamics and Cholesteryl Ester Metabolism

The complexity of lipid metabolism and dynamics necessitates the use of computational and mathematical models to gain deeper insights. frontiersin.orgnih.gov These approaches allow researchers to study processes at scales ranging from individual molecular interactions to whole-body metabolism.

Molecular Dynamics (MD) Simulations have become a powerful tool for studying the behavior of cholesteryl esters at an atomic level. nih.govnih.gov Both all-atom (AA) and coarse-grained (CG) simulations are used to investigate the structural and dynamical properties of cholesteryl esters like cholesteryl oleate (B1233923), which is a major component of low-density lipoprotein (LDL) cores. nih.govresearchgate.net These simulations provide insights into:

The molecular packing and orientation of cholesteryl esters within the core of lipid droplets and lipoproteins. nih.govresearchgate.net

The interactions between cholesteryl esters and phospholipids (B1166683) at the surface of these particles. researchgate.net

Structural features of proteins involved in cholesteryl ester transport, such as Cholesteryl Ester Transfer Protein (CETP), revealing how these proteins might facilitate lipid transfer in an aqueous environment. nih.govacs.org

Mathematical and Systems Biology Models are employed to understand the broader network of lipid metabolism. frontiersin.orgnih.gov These models can simulate the dynamic changes in lipid species over time and analyze the effects of various perturbations, such as enzyme mutations. frontiersin.org By combining models of whole-body cholesterol metabolism with models of specific pathological processes like atherosclerotic plaque formation, researchers can explore the complex interplay between different biological scales. nih.govresearchgate.net Such multi-scale models are valuable for identifying potential therapeutic interventions that can lower LDL-cholesterol and slow the progression of diseases like atherosclerosis. nih.govoup.com

| Modeling Approach | Key Applications in Cholesteryl Ester Research | Examples/Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Investigating atomic-scale properties, molecular packing, and protein-lipid interactions. nih.govnih.gov | Revealed short-scale orientational ordering of cholesteryl oleate in an isotropic environment. nih.gov Explored the structure of Cholesteryl Ester Transfer Protein (CETP) in solution. nih.gov |

| Coarse-Grained (CG) MD Simulations | Simulating larger systems over longer timescales, such as lipid droplet formation. prace-ri.eu | Studied the role of phospholipids in regulating lipid droplet biogenesis. prace-ri.eu |

| Mathematical Modeling (e.g., ODEs) | Simulating the dynamics of metabolic networks and exploring disease progression. nih.gov | Combined models of whole-body cholesterol metabolism and atherosclerosis to identify therapeutic targets. nih.gov |

| Stochastic Simulation | Tracking the dynamics of individual lipid species within complex metabolic networks. frontiersin.org | Modeled yeast lipid metabolism to analyze the time-dependent distribution of lipids in various membranes. frontiersin.org |

Exploration of Specific Molecular Interactions and Associated Signaling Pathways Involving Cholesteryl Octanoate

Cholesteryl esters are not merely inert storage molecules; they play a crucial role in cellular signaling, primarily by modulating the structure of cellular membranes and the function of membrane-associated proteins. creative-proteomics.com The esterification of cholesterol to form cholesteryl esters is a key step in regulating the amount of free cholesterol in membranes, which in turn influences signaling platforms like lipid rafts. creative-proteomics.comwikipedia.org

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules. creative-proteomics.comwikipedia.org Cholesteryl ester-rich domains influence the stability and dynamics of these rafts, affecting the recruitment and activation of signaling proteins such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. creative-proteomics.com

Recent research has highlighted several specific interactions and pathways:

Direct Protein Interaction: Cholesterol itself can act as a ligand, binding directly to proteins that contain specific motifs like the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) sequence. wikipedia.orgnih.govjci.org This binding can alter protein conformation and function. For example, cholesterol binding to the Myd88 adaptor protein is crucial for innate immune signaling through the TLR4 pathway in macrophages. jci.org

Cell Cycle Regulation: The cholesterol esterification pathway has been linked to the control of cell cycle progression. In vascular smooth muscle cells, inhibiting cholesterol esterification can suppress DNA synthesis by causing cells to accumulate in the G1 phase. nih.gov This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway and downregulation of cyclin D1. nih.gov

Inflammatory Signaling: Alterations in cholesterol and cholesteryl ester levels are deeply implicated in inflammatory processes. wikipedia.org In macrophages, the uptake of lipoprotein aggregates and subsequent hydrolysis of cholesteryl esters generates free cholesterol that can stimulate signaling pathways involving TLR4, MyD88, and Syk, which are critical for the macrophage response in atherosclerosis. nih.gov

While many studies focus on cholesterol, the esterification to forms like cholesteryl octanoate directly impacts the availability of free cholesterol for these signaling roles. Studies on the miscibility of different cholesteryl n-alkanoates, including cholesteryl octanoate, show that molecular packing differences can lead to phase separation at interfaces, a phenomenon that may be relevant to the formation of microdomains in biological membranes. acs.org

| Interacting Molecule/Pathway | Role of Cholesterol/Cholesteryl Ester | Biological Context/Significance |

|---|---|---|

| Lipid Rafts | Cholesterol is a key structural component; cholesteryl esters regulate free cholesterol availability, thus modulating raft stability and function. creative-proteomics.comwikipedia.org | Assembly and activation of signaling complexes for processes like endocytosis and signal transduction. creative-proteomics.com |

| Myd88 Adaptor Protein | Free cholesterol binds to CRAC domains on Myd88, amplifying TLR4 signaling. jci.org | Innate immune responses in macrophages. jci.org |

| ERK1/2 Signaling Pathway | Inhibition of cholesterol esterification leads to suppression of ERK1/2 signaling. nih.gov | Control of G1/S transition in the cell cycle of vascular smooth muscle cells. nih.gov |

| G Protein-Coupled Receptors (GPCRs) | Cholesterol interacts with specific regions of GPCRs, modulating their function and stability. nih.gov | Modulation of receptor activity in response to changes in membrane cholesterol content. nih.gov |

Q & A

Q. How can cholesteryl octanoate be synthesized and characterized for experimental use?

Cholesteryl octanoate is synthesized via esterification of cholesterol with octanoic acid using acid catalysts. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification (C₃₅H₆₀O₂; MW 512.85), and polarimetry to measure optical activity (specific rotation: -30° at 24°C) . Melting point analysis (110°C) confirms purity .

Q. What analytical methods are recommended for detecting cholesteryl octanoate in biological samples?

Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutyl esterification) enhances sensitivity for octanoate detection. Isobutyl esters provide higher-abundance mass fragments (e.g., m/z 127.1, 145.1) compared to methyl esters, improving specificity and lowering the limit of quantification (LLOQ: 0.43 μM) . Raman spectroscopy is also viable, leveraging distinct C=O and ester bond vibrations .

Q. What standardized protocols exist for preparing stable cholesteryl octanoate emulsions in breath tests?

Emulsions are stabilized using triglyceride and lecithin (1:10:12 w/w/w ratio). Dissolve cholesteryl octanoate (5 mg), triglyceride (50 mg), and lecithin (60 mg) in chloroform, evaporate under N₂, and sonicate in saline (0.9% NaCl) for 20 min at 200 W . This ensures particle size uniformity and hydrolytic efficiency by pancreatic carboxyl ester lipase (CEL) .

Q. How does cholesteryl octanoate differ from other cholesterol esters (e.g., cholesteryl acetate) in lipid studies?

The octanoyl chain (C8) confers higher solubility in lipid bilayers compared to shorter esters (e.g., acetate, C2), making it ideal for membrane fluidity studies. Its hydrolysis kinetics are slower than cholesteryl linoleate due to chain length and enzyme specificity . Use differential scanning calorimetry (DSC) to compare phase transition temperatures .

Advanced Research Questions

Q. How can enzymatic hydrolysis kinetics of cholesteryl octanoate be modeled in pancreatic insufficiency studies?

Monitor ¹⁴CO₂ or ¹³CO₂ excretion post-hydrolysis by CEL. In humans, peak ¹⁴CO₂ occurs at 60–90 min, with cumulative output (~30% in 4 hours) correlating with pancreatic function . Use Michaelis-Menten kinetics to calculate Vmax and Km, noting that substrate emulsification efficiency impacts hydrolysis rates .

Q. What experimental challenges arise when translating cholesteryl octanoate breath tests from rodents to humans?

Rats require optimized emulsion stability (via lecithin/triglyceride ratios) to match human physiological conditions. Interspecies differences in CEL activity and intestinal absorption rates necessitate dose adjustments. Validate using dual-isotope (¹³C/¹⁴C) breath tests to decouple hydrolysis and hepatic metabolism .

Q. How can isotopic labeling resolve discrepancies in cholesteryl octanoate metabolism studies?

Co-administer ¹³C-labeled cholesteryl octanoate and ¹⁴C-octanoate to distinguish hydrolysis (rate-limited by CEL) from hepatic oxidation. In healthy volunteers, ¹³CO₂ excretion lags ¹⁴CO₂, revealing hydrolysis as the rate-limiting step . This method clarifies contradictions between in vitro and in vivo data .

Q. What role does cholesteryl octanoate play in lipid raft formation, and how can this be experimentally validated?

Incorporate cholesteryl octanoate into lipid bilayers with sphingomyelin and GPI-anchored proteins. Use fluorescence resonance energy transfer (FRET) to assess raft clustering. Compared to longer-chain esters (e.g., cholesteryl palmitate), the C8 chain reduces raft stability, altering membrane signaling .

Q. How can GC-MS methods be optimized for simultaneous quantification of cholesteryl octanoate and its metabolites?

Derivatize samples with isobutyl chloroformate to enhance volatility. Use selected ion monitoring (SIM) at m/z 127.1 (unlabeled octanoate) and 131.1 (¹³C₄-octanoate) to avoid baseline interference. Calibrate with internal standards (e.g., deuterated octanoate) to correct for matrix effects .

Q. What statistical approaches are recommended for analyzing contradictory data in cholesteryl octanoate hydrolysis studies?

Apply mixed-effects models to account for inter-subject variability in breath test outputs. Use Bland-Altman plots to assess agreement between duplicate measurements, particularly in patients with steatorrhea (>11 g/day fecal fat), where ¹⁴CO₂ excretion varies tenfold .

Methodological Considerations

Q. How to validate the purity of synthesized cholesteryl octanoate for pharmacokinetic studies?

Perform thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2) to detect unreacted cholesterol. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) quantifies impurities (<0.5%). Elemental analysis (C, H, O) should match theoretical values (C: 81.96%, H: 11.76%) .

Q. What are the best practices for replicating cholesteryl octanoate-based breath tests across laboratories?

Standardize emulsion preparation (sonication time, power) and calibrate GC-MS with certified reference materials. Report cumulative ¹³CO₂ excretion as % dose/h, normalized to body surface area. Share raw data via repositories (e.g., CCDC) to enhance reproducibility .

Data Interpretation & Conflict Resolution

Q. How to address variability in cholesteryl octanoate hydrolysis rates across disease models?

Stratify patients by fecal fat levels: ≤7 g/day (normal), 7–11 g/day (mild), >11 g/day (severe). Use receiver operating characteristic (ROC) curves to define diagnostic thresholds. Pancreatic enzyme supplementation normalizes ¹⁴CO₂ excretion in severe cases, confirming CEL activity as the bottleneck .

Q. Why do in vitro and in vivo hydrolysis rates of cholesteryl octanoate differ, and how to reconcile this?

In vitro assays lack biliary cofactors (e.g., bile salts) that enhance CEL activity. Simulate duodenal conditions by adding taurocholate (4 mM) and colipase. Compare results with in vivo breath tests to validate physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro